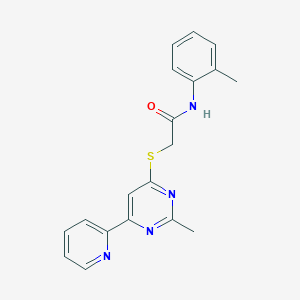
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, also known as MPT0G211, is a small molecule compound that has been gaining attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research has shown that compounds similar to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide demonstrate unique crystal structures, which are significant in understanding their physical and chemical properties. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations and intramolecular hydrogen bonding, which stabilize their structure (Subasri et al., 2016).
Antimicrobial Synthesis
The synthesis of antimicrobial agents using pyridines, pyrimidinones, oxazinones, and derivatives is another significant research area. A series of these compounds have been synthesized using citrazinic acid, demonstrating good antibacterial and antifungal activities (Hossan et al., 2012).
Anticancer Activity
Compounds structurally related to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have been studied for their anticancer activities. For example, N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, a similar compound, showed significant in vitro and in vivo anticancer activity (Su et al., 1986).
Histamine Receptor Ligands
Research in medicinal chemistry has explored the use of 2-aminopyrimidines, similar to the compound , as ligands for histamine H4 receptors. These studies aim to optimize the potency of these compounds for potential therapeutic applications (Altenbach et al., 2008).
Polymeric Coordination Complexes
The interaction of tautomeric amidines with other compounds to form mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes is another area of study. This research helps in understanding the complex chemical reactions and structures involved (Klimova et al., 2013).
Glycosidic Coupling Reactions
Studies on pyrimidin-2-yl 1-thio-β-d-glycopyranosides, which are chemically related to the compound, have contributed to the understanding of glycosidic coupling reactions. These reactions are crucial for synthesizing specific disaccharides (Chen & Kong, 1995).
Novel Pyridopyrimidinones Synthesis
Research on 2-acetoacetamidopyridines interacting with phosgene has led to the development of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. Such studies are significant in expanding the chemical library of pyridopyrimidinones (Yale & Spitzmiller, 1977).
Antianaphylactic Activity
Certain derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antianaphylactic activity. This research contributes to the development of new therapeutic agents (Wagner et al., 1993).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-7-3-4-8-15(13)23-18(24)12-25-19-11-17(21-14(2)22-19)16-9-5-6-10-20-16/h3-11H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRHTQIMKFMCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

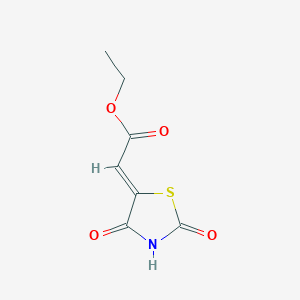
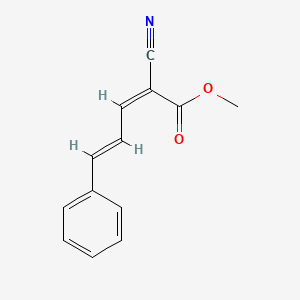
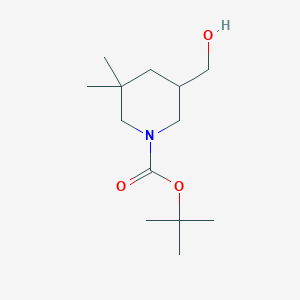
![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429561.png)
![(2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2429562.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2429563.png)
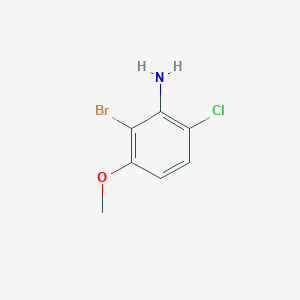
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)
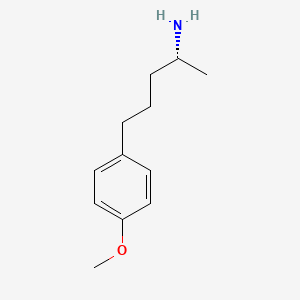
![2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429570.png)
![6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B2429572.png)
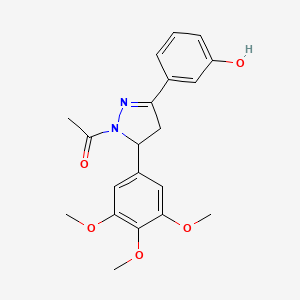

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2429577.png)